molecular formula C22H23N3O6 B2707542 Prop-2-enyl 5-(4-methoxycarbonylphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 622361-47-1

Prop-2-enyl 5-(4-methoxycarbonylphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2707542
CAS No.: 622361-47-1
M. Wt: 425.441
InChI Key: VDDBDKFABJMYRU-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . It also contains a phenyl group (a ring of 6 carbon atoms), multiple methyl groups (CH3), a carboxylate group (COO-), and a prop-2-enyl group (a three-carbon chain with a double bond).

Scientific Research Applications

Antiviral Activity

Pyrimidine derivatives have been explored for their antiviral activities. For example, 5-substituted-2,4-diaminopyrimidine derivatives have shown marked inhibition of retrovirus replication in cell culture, with certain derivatives exhibiting potent antiretroviral activity comparable to reference drugs like adefovir and tenofovir, without measurable toxicity at relevant concentrations (Hocková et al., 2003).

Antibacterial Properties

Pyrimidine derivatives have also been investigated for their antibacterial properties. A study on 2,4-diamino-5-benzylpyrimidines revealed high in vitro activity against certain anaerobic organisms, with activity profiles comparable or superior to metronidazole in some cases (Roth et al., 1989).

Synthetic Methodologies

Research on synthetic methodologies for pyrimidine derivatives, such as those involving palladium-catalyzed oxidative cyclization-alkoxycarbonylation, has yielded various heterocyclic compounds including dihydropyridinones and tetrahydropyridinediones. These methodologies offer routes to synthesize complex pyrimidine derivatives with potential applications in medicinal chemistry (Bacchi et al., 2005).

Solubility and Thermodynamics

The solubility and thermodynamic behavior of dihydropyrimidine derivatives have been examined, providing insights into the physicochemical properties essential for their application in drug formulation and delivery. For instance, the solubility of a dihydropyrimidine derivative in various solvents was studied, highlighting its potential in treating cancers (Shakeel et al., 2016).

Future Directions

Future research could focus on exploring the potential pharmacological effects of this compound, given that other pyrimidine derivatives have shown a range of biological activities .

Properties

IUPAC Name

prop-2-enyl 5-(4-methoxycarbonylphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6/c1-6-11-31-21(28)15-12(2)23-18-17(19(26)25(4)22(29)24(18)3)16(15)13-7-9-14(10-8-13)20(27)30-5/h6-10,16,23H,1,11H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDBDKFABJMYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC=C(C=C3)C(=O)OC)C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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